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molecular formula C13H8FN B8623734 4-[(4-Fluorophenyl)ethynyl]pyridine CAS No. 208105-22-0

4-[(4-Fluorophenyl)ethynyl]pyridine

Cat. No. B8623734
M. Wt: 197.21 g/mol
InChI Key: SNRLXGAYOSNQDX-UHFFFAOYSA-N
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Patent
US06605634B2

Procedure details

4-pyridyl-hydroxymethyldiphenylphosphonate (6) (15.3 g, 46 mmol), diethylaniline (4 mL), and phosphorous oxychloride (50 mL) were warmed to 90° C. for 16 h. The reaction was quenched by pouring the reaction mixture over ice (400 g). Potassium carbonate was added until a pH of 8 was obtained for the solution followed by extraction with methylene chloride (3×200 mL). After drying (MgSO4), the reaction was concentrated to afford crude 4-pyridyl-chloromethyldiphenylphosphonate (7) as a solid which was used in the next step without further purification: Mass Spectrum (CI) 360 (MH+). Potassium t-butoxide (3.30 g, 29.2 mmol) was added as a solid to 4-pyridyl-chloromethyldiphenylphosphonate (7) (5.00 g, 13.9 mmol), 4-fluorobenzaldehyde (8) (2.00 g, 15.3 mmol), and THF (70 mL) at 23° C. under argon. After 16 h, the reaction was quenched by adding to water (200 mL) over 3 mm. After adjusting the pH of the solution to 7 with 1 N HCl, the mixture was extracted with ethyl acetate (3×350 mL), and dried (MgSO4). After concentration in vacuo, the residue was purified by flash chromatography (ethyl acetate:methylene chloride 1:1) to afford 1-(4-pyridyl)-2-(4-fluorophenyl)ethyne (1) as a solid: Mass Spectrum (CI) 198 (MH+).
[Compound]
Name
4-pyridyl-hydroxymethyldiphenylphosphonate
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-pyridyl-chloromethyldiphenylphosphonate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[N:3]([C:6]1C=C[CH:9]=[CH:10][CH:11]=1)[CH2:4][CH3:5].P(Cl)(Cl)(Cl)=O.CC(C)([O-])C.[K+].[F:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]=O)=[CH:26][CH:25]=1>C1COCC1>[N:3]1[CH:6]=[CH:11][C:10]([C:9]#[C:28][C:27]2[CH:30]=[CH:31][C:24]([F:23])=[CH:25][CH:26]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
4-pyridyl-hydroxymethyldiphenylphosphonate
Quantity
15.3 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
4-pyridyl-chloromethyldiphenylphosphonate
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring the reaction mixture over ice (400 g)
ADDITION
Type
ADDITION
Details
Potassium carbonate was added until a pH of 8
CUSTOM
Type
CUSTOM
Details
was obtained for the solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude 4-pyridyl-chloromethyldiphenylphosphonate (7) as a solid which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding to water (200 mL) over 3 mm
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (ethyl acetate:methylene chloride 1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C#CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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